The Chemical Structure and Medicinal Utility of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride: An In-Depth Technical Guide
The Chemical Structure and Medicinal Utility of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride: An In-Depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (systematically named (2'-methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride) is a highly versatile, structurally nuanced building block[1]. By combining a hydrophobic biaryl core, a sterically demanding ortho-methoxy group, and a reactive primary amine, this compound serves as a critical intermediate in the synthesis of neuroactive agents, enzyme inhibitors, and receptor antagonists[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic structural identification. We will explore the causality behind its structural features, detail a self-validating synthetic workflow, and establish rigorous handling protocols for drug development professionals.
Structural Elucidation & Physicochemical Profiling
The structural integrity of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is defined by three distinct functional domains, each contributing to its physicochemical behavior and pharmacological utility:
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The Biphenyl Scaffold: A robust, lipophilic core that facilitates extensive π−π stacking and hydrophobic interactions within target protein binding pockets[2].
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The 2'-Methoxy Substitution: Positioned ortho to the biaryl linkage, this electron-donating group induces significant steric hindrance. It restricts rotation around the C-C biaryl bond, forcing the two phenyl rings out of coplanarity—a conformational lock essential for target specificity[4].
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The 4-Methylamine Hydrochloride Group: The primary amine acts as a critical hydrogen-bond donor and electrostatic anchor. Formulating it as a hydrochloride salt significantly enhances its aqueous solubility, crystallinity, and oxidative stability compared to the free base[5].
Quantitative Data Summary
| Property | Value |
| Systematic IUPAC Name | (2'-methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride |
| CAS Registry Number | 858674-01-8[1] |
| Molecular Formula | C14H15NO · HCl (or C14H16ClNO)[5] |
| Molecular Weight (Salt) | 249.74 g/mol [5] |
| Molecular Weight (Free Base) | 213.28 g/mol [5] |
| SMILES (Salt) | COc1ccccc1-c2ccc(CN)cc2.Cl |
| Primary Utility | Pharmacophore building block, amide coupling precursor[3] |
Pharmacophore Analysis & Rational Drug Design
In drug discovery, the spatial arrangement of functional groups dictates binding affinity. The substitution of a methoxy group onto a biphenyl framework imparts significant electronic modifications that are highly dependent on its positional isomerism[4].
When designing ligands for targets like the 5-HT7 receptor or voltage-gated sodium channels, the 2'-methoxybiphenyl moiety acts as a conformational key[2][6]. The steric clash between the methoxy oxygen and the adjacent ring's ortho-protons prevents a flat conformation, allowing the molecule to perfectly occupy distinct hydrophobic pockets (HPP1/HPP2) that planar molecules cannot access[2].
Caption: Pharmacophore model illustrating the functional roles of structural moieties in receptor binding.
Synthetic Methodology & Structural Validation
To synthesize this compound, a Suzuki-Miyaura cross-coupling is the industry standard[3]. Causality of choice: The palladium-catalyzed Suzuki coupling is highly tolerant of the primary amine group (especially when protonated), eliminating the need for complex protection/deprotection steps (like Boc or Fmoc), thereby streamlining the synthesis and improving overall yield.
Step-by-Step Self-Validating Protocol
Phase 1: Suzuki-Miyaura Cross-Coupling
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Reagent Preparation: Charge a reaction vessel with 4-bromobenzylamine hydrochloride (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq)[3].
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Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq) and Potassium Carbonate ( K2CO3 , 3.0 eq). Causality: The excess inorganic base is required to activate the boronic acid into a reactive boronate complex and to neutralize the HCl from the starting amine.
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Solvent System: Suspend the mixture in a degassed Toluene/Ethanol/Water (2:1:1 v/v) solvent system. Causality: This biphasic system ensures the solubility of both the highly polar inorganic base and the lipophilic organic substrates.
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Reaction Execution: Reflux at 90°C under an inert Nitrogen atmosphere for 12 hours.
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Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 4-bromobenzylamine peak disappears and a dominant peak at m/z 214 [M+H]+ emerges.
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Phase 2: Workup and Salt Formation 5. Extraction: Cool to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na2SO4 . Concentrate under reduced pressure to yield the free base as a viscous oil. 6. Hydrochloride Precipitation: Dissolve the crude free base in anhydrous Diethyl Ether. Dropwise, add 2M HCl in ether at 0°C. Causality: The anhydrous environment prevents the amine from hydrating, ensuring the precipitation of a pure, highly crystalline hydrochloride salt. 7. Final Validation: Filter and dry the precipitate.
Self-Validation Checkpoint: Confirm structure via 1H NMR (DMSO- d6 ). Look for the diagnostic methoxy singlet at ∼3.8 ppm (3H) and the broad ammonium peak at ∼8.3 ppm (3H, −NH3+ ).
Caption: Synthetic workflow for C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl via Suzuki coupling.
Handling, Stability, and Storage Protocols
While the biphenyl core is highly stable, primary amines are susceptible to atmospheric oxidation and can react with ambient CO2 to form carbamates. Formulating this compound as a hydrochloride salt significantly mitigates these risks, but rigorous storage protocols are still required to maintain batch-to-batch reproducibility.
Self-Validating Storage Protocol:
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Environment: Store the lyophilized solid in an amber glass vial (to prevent UV-induced radical degradation of the methoxy group) at 2–8°C.
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Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.
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Validation Loop: Upon receiving a new batch, run a baseline HPLC-UV purity check (typically monitoring at 254 nm). Store a 5 mg aliquot under accelerated degradation conditions (40°C / 75% Relative Humidity) for 7 days. Re-analyze via HPLC; a deviation of >0.5% in the main peak area indicates inadequate sealing or intrinsic batch instability, prompting immediate re-purification.
References
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[1] Title: C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE ... - ChemBK Source: chembk.com URL:
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[2] Title: Figure 5: Docking modes of a) compound 28, b) SB-269970, and c) AS-19... - ResearchGate Source: researchgate.net URL:
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[4] Title: A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem Source: benchchem.com URL:
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[3] Title: Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides - PMC Source: nih.gov URL:
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[6] Title: Discovery of Lacosamide Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties - CORE Source: core.ac.uk URL:
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[5] Title: CAS No. 858674-01-8, (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine - 001CHEMICAL Source: 001chemical.com URL:
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